molecular formula C12H14BrN B13927346 5-Bromo-3-isobutyl-1H-indole

5-Bromo-3-isobutyl-1H-indole

Cat. No.: B13927346
M. Wt: 252.15 g/mol
InChI Key: NLSUBWYRCDBYKK-UHFFFAOYSA-N
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Description

5-Bromo-3-isobutyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isobutyl-1H-indole typically involves the bromination of 3-isobutylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-isobutyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

  • Substituted indoles with various functional groups.
  • Oxidized or reduced indole derivatives.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-3-isobutyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.

Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds. They are studied for their antiviral, anticancer, and antimicrobial properties . The compound’s ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: Research on this compound includes its potential use in treating diseases such as cancer and viral infections. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and material science .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-isobutyl-1H-indole’s unique combination of a bromine atom and an isobutyl group enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

5-bromo-3-(2-methylpropyl)-1H-indole

InChI

InChI=1S/C12H14BrN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3

InChI Key

NLSUBWYRCDBYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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